N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a chromenyl group, a piperazine ring, and a pyridine moiety
Preparation Methods
The synthesis of N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl intermediate, which is then reacted with piperazine and pyridine derivatives under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to certain receptors, while the pyridine moiety can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar compounds include:
N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide: This compound has a similar chromenyl structure but differs in the substituents attached to the amino group.
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-α-L-ribopyranosyl-α-L-mannopyranoside: This compound features a chromenyl group with additional hydroxyl groups and sugar moieties. The uniqueness of N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide lies in its combination of chromenyl, piperazine, and pyridine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N5O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(4-oxochromen-6-yl)amino]ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H21N5O4/c27-17-6-12-30-18-5-4-15(13-16(17)18)24-20(28)14-23-21(29)26-10-8-25(9-11-26)19-3-1-2-7-22-19/h1-7,12-13H,8-11,14H2,(H,23,29)(H,24,28) |
InChI Key |
IHDMVYYAHFHWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OC=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.